

Mass spectrometry (MS) data for 3,4-Dichlorophenylacetonitrile

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Compound of Interest

Compound Name: 3,4-Dichlorophenylacetonitrile

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An In-Depth Technical Guide to the Mass Spectrometry of 3,4-Dichlorophenylacetonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the analysis of **3,4-Dichlorophenylacetonitrile**. It provides detailed mass spectrometry data, standard experimental protocols for data acquisition, and a visual representation of the compound's fragmentation pathway.

Compound Information

- Chemical Name: **3,4-Dichlorophenylacetonitrile**^[1]
- Synonyms: 3,4-Dichlorobenzyl cyanide^{[1][2]}
- CAS Number: 3218-49-3^[1]
- Molecular Formula: C₈H₅Cl₂N^{[1][2][3]}
- Molecular Weight: 186.04 g/mol ^[4]
- Monoisotopic Mass: 184.9799046 Da^[5]

Mass Spectrometry Data

The mass spectrum of **3,4-Dichlorophenylacetonitrile** is characterized by a distinct isotopic pattern due to the presence of two chlorine atoms. The following table summarizes the key

mass-to-charge ratios (m/z) and relative intensities observed under electron ionization (EI) conditions.

m/z	Relative Intensity	Interpretation
185	Moderate	$[M]^+$ Molecular ion (with ^{235}Cl)
187	Moderate	$[M+2]^+$ Isotopic peak for one ^{37}Cl
189	Low	$[M+4]^+$ Isotopic peak for two ^{37}Cl
150	High (Base Peak)	$[M-\text{Cl}]^+$ Fragment ion (loss of a chlorine atom) ^[5]
152	High	Isotopic peak for $[M-\text{Cl}]^+$ containing one ^{37}Cl ^[5]
115	Moderate	$[M-\text{Cl}-\text{HCN}]^+$ or $[\text{C}_7\text{H}_4\text{Cl}]^+$ Fragment ion (loss of HCN from the m/z 150 fragment)
89	Moderate	Further fragmentation

Experimental Protocols

The following protocols are representative methodologies for the analysis of **3,4-Dichlorophenylacetonitrile** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like **3,4-Dichlorophenylacetonitrile**.

- Sample Preparation:

- Accurately weigh approximately 1 mg of the solid **3,4-Dichlorophenylacetonitrile** standard.

- Dissolve in 1 mL of a high-purity solvent such as acetonitrile, methanol, or ethyl acetate to create a 1 mg/mL stock solution.
- Perform serial dilutions as necessary to prepare working standards and samples for analysis.
- Instrumentation & Conditions:
 - Gas Chromatograph: Agilent GC system or equivalent.
 - Injector: Split/Splitless inlet, typically operated in splitless mode for trace analysis.
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: An initial temperature of 100 °C held for 1 minute, followed by a temperature ramp of 15-20 °C/min up to 300 °C, with a final hold of 5 minutes.[6]
 - Mass Spectrometer: Quadrupole or Ion Trap Mass Analyzer.[6]
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Ion Source Temperature: 230 °C.[6]
 - Scan Range: m/z 40-350 to include the molecular ion and key fragments.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it suitable for quantifying low levels of the compound in complex matrices.

- Sample Preparation:

- Prepare a 1 mg/mL stock solution as described for GC-MS, using an LC-MS grade solvent like acetonitrile or methanol.[7]
- For complex samples (e.g., biological fluids, environmental samples), a sample extraction step such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be required to remove matrix interferences.[8][9]
- Instrumentation & Conditions:
 - Liquid Chromatograph: UHPLC system (e.g., Thermo Vanquish, Agilent 1290 Infinity II) for optimal separation.[8]
 - Autosampler Temperature: 10 °C.[10]
 - Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[10]
 - Column Temperature: 40 °C.[10]
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.[10]
 - Gradient Program: A typical gradient would start at 10-40% B, ramp to 95-100% B over several minutes, hold, and then re-equilibrate to initial conditions.[10]
 - Mass Spectrometer: Triple quadrupole mass spectrometer.[8][11]
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI). Optimization is required.
 - Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor ions and product ions would need to be optimized by infusing the standard.

Visualization of Fragmentation & Workflow

The following diagrams illustrate the proposed electron ionization fragmentation pathway of **3,4-Dichlorophenylacetonitrile** and a general analytical workflow.

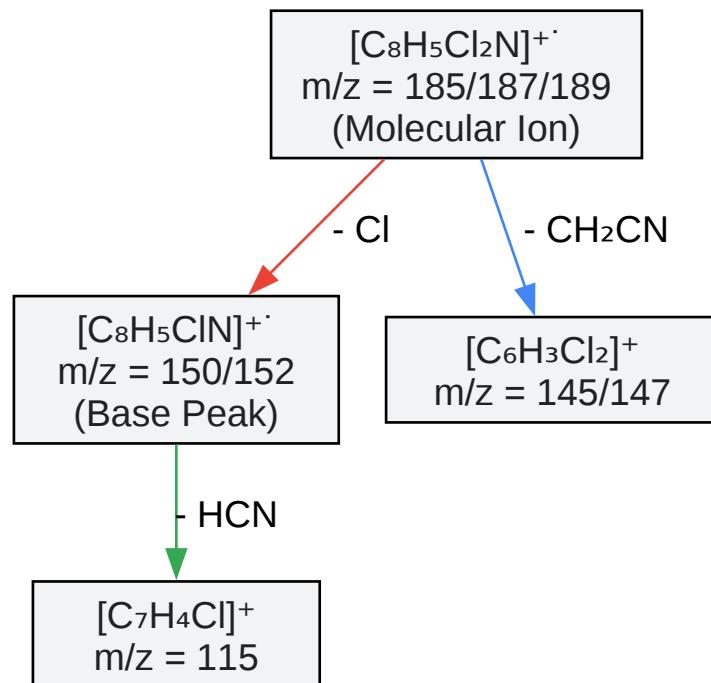


Figure 1: Proposed EI Fragmentation Pathway

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Caption: Proposed EI Fragmentation Pathway

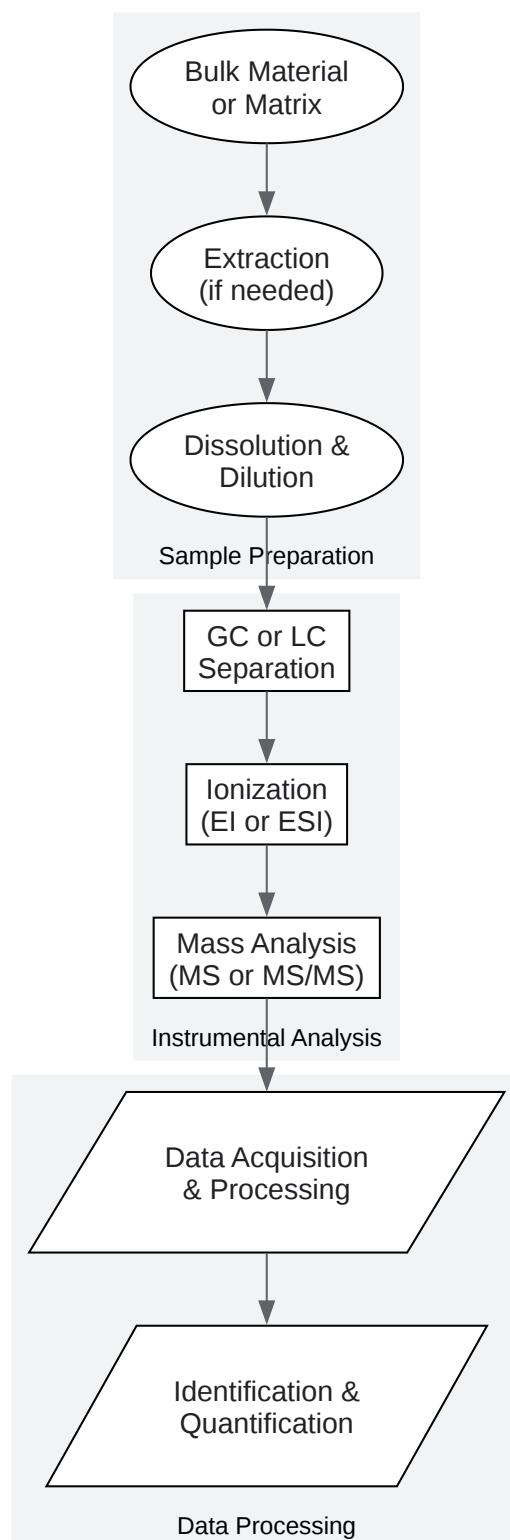


Figure 2: General Analytical Workflow

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Caption: General Analytical Workflow

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